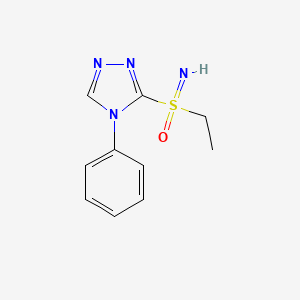
Ethyl(imino)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(imino)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is a chemical compound that belongs to the class of 1,2,4-triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone typically involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated purification systems are common practices to enhance efficiency and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(imino)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature range0-25°C.
Reduction: Lithium aluminum hydride; temperature range-10 to 0°C.
Substitution: Amines, alcohols; temperature range25-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Mecanismo De Acción
The mechanism of action of Ethyl(imino)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in oxidative stress and cellular metabolism, such as superoxide dismutase and catalase.
Pathways Involved: It modulates the oxidative stress response pathway, leading to the inhibition of reactive oxygen species (ROS) production and protection of cells from oxidative damage.
Comparación Con Compuestos Similares
Ethyl(imino)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-phenyl-4H-1,2,4-triazole-3-thiol, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Propiedades
Fórmula molecular |
C10H12N4OS |
|---|---|
Peso molecular |
236.30 g/mol |
Nombre IUPAC |
ethyl-imino-oxo-(4-phenyl-1,2,4-triazol-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C10H12N4OS/c1-2-16(11,15)10-13-12-8-14(10)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3 |
Clave InChI |
SKSJHSGGNGWIOW-UHFFFAOYSA-N |
SMILES canónico |
CCS(=N)(=O)C1=NN=CN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13196668.png)
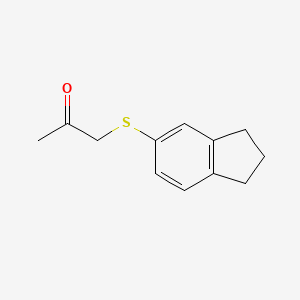
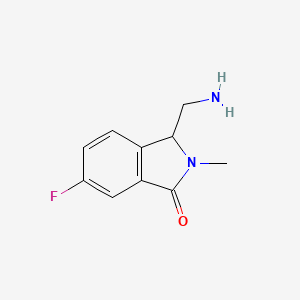
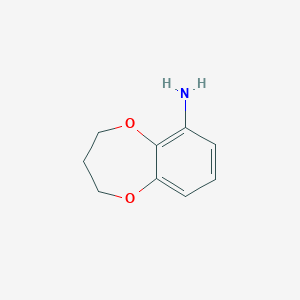
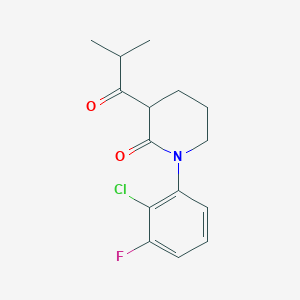

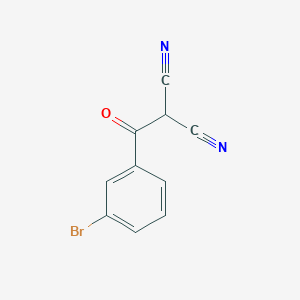
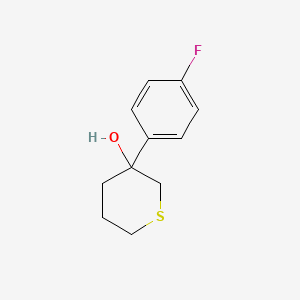
![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
methanol](/img/structure/B13196745.png)
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid](/img/structure/B13196753.png)

